molecular formula C12H21N3O2S2 B7449776 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide

2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide

Cat. No. B7449776
M. Wt: 303.4 g/mol
InChI Key: DCRPWLUVXQIZJV-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary uses of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide is to induce Parkinson's disease in animal models. 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide is converted to MPP+ in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This model has been used to study the pathophysiology of Parkinson's disease and to test potential treatments.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide involves its conversion to MPP+ in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and causes mitochondrial dysfunction, leading to cell death. This selective toxicity to dopaminergic neurons is thought to be due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects:
2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective toxicity to dopaminergic neurons, 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide has been shown to induce oxidative stress, inflammation, and apoptosis in other cell types. 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide has also been shown to alter the expression of genes involved in neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. This model has been used to test potential treatments for Parkinson's disease and to study the underlying mechanisms of the disease. However, there are also limitations to using 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide in lab experiments. The model only partially mimics the pathology of Parkinson's disease and does not replicate the progressive nature of the disease. Additionally, the use of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide in animal models may not fully reflect the effects of the compound in humans.

Future Directions

There are several future directions for research involving 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide. One area of focus is the development of new treatments for Parkinson's disease based on the underlying mechanisms of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide-induced neurotoxicity. Another area of focus is the development of new animal models that more fully replicate the pathology of Parkinson's disease. Additionally, there is interest in exploring the effects of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide on other cell types and in other disease models. Finally, there is interest in developing new compounds that selectively target dopaminergic neurons without the toxic effects of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide.

Synthesis Methods

The synthesis method of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide involves the reaction of 4-methyl-2-thiazolylamine with 2-bromo-2-methylpropane in the presence of sodium hydride. This reaction results in the formation of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide. The purity of 2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide can be improved through recrystallization from ethanol.

properties

IUPAC Name

2-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S2/c1-9-8-18-11(13-9)12(3,4)14-19(16,17)15-7-5-6-10(15)2/h8,10,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRPWLUVXQIZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1S(=O)(=O)NC(C)(C)C2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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